9-(3,4-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
This compound belongs to the pyrimidopurine-dione class, characterized by a fused pyrimidine-purine scaffold with substituted aryl and alkyl groups. The core structure includes a bicyclic system (pyrimido[2,1-f]purine) with ketone groups at positions 2 and 2. Key structural features are:
- 3,4-Dimethylphenyl group at position 9: Enhances lipophilicity and may influence receptor binding via π-π interactions.
- Methyl groups at positions 1 and 7: Stabilize the tetrahydropyrimido ring conformation, affecting molecular rigidity.
Synthetic routes typically involve cyclization of brominated intermediates with amines or alkynes under reflux conditions, as seen in related compounds (e.g., ). The compound’s molecular formula is C₂₃H₂₉N₅O₃, with a molecular weight of 435.51 g/mol.
Properties
IUPAC Name |
9-(3,4-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3/c1-6-30-10-9-25-20(28)18-19(24(5)22(25)29)23-21-26(12-14(2)13-27(18)21)17-8-7-15(3)16(4)11-17/h7-8,11,14H,6,9-10,12-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURZVZQWHSWMMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC(=C(C=C4)C)C)C)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(3,4-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a member of the purine analogs that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
- Molecular Formula : C22H29N5O3
- Molecular Weight : 411.4974 g/mol
- CAS Number : 848754-43-8
- SMILES Notation : CCOCCn1c(=O)n(C)c2c(c1=O)n1CC(C)CN(c1n2)c1ccc(c(c1)C)C
The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that purine derivatives often exhibit high affinity for specific receptors and enzymes involved in critical physiological processes.
Histamine H3 Receptor Affinity
Recent studies have shown that purine derivatives can act as high-affinity ligands for the histamine H3 receptor (H3R). For instance, compounds structurally related to 9-(3,4-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione demonstrated Ki values in the nanomolar range for H3R binding. This suggests potential applications in treating neurological disorders by modulating histamine signaling pathways .
Anticancer Activity
In vitro studies have assessed the anticancer properties of this compound. The MTT assay was employed to evaluate cell viability across various cancer cell lines. Notably:
- A549 (Lung Cancer) : IC50 values were observed at concentrations where the compound significantly reduced cell viability.
- BT549 (Breast Cancer) : Similar trends were noted with IC50 values indicating effective cytotoxicity.
These results underscore the potential of this compound as an anticancer agent through mechanisms that may involve apoptosis induction and cell cycle arrest .
Other Biological Activities
The compound's diverse biological activities extend beyond anticancer effects:
- Antimicrobial Properties : Some studies suggest that purine derivatives can exhibit antimicrobial activity against specific bacterial strains.
- Anti-inflammatory Effects : Compounds within this class have been noted for their ability to modulate inflammatory pathways.
Data Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Findings:
2-Ethoxyethyl (target) vs. prop-2-ynyl (Compound 24): Ethoxyethyl improves aqueous solubility, critical for oral bioavailability .
Receptor Selectivity: Compound 5 () with a dihydroisoquinolinylbutyl group shows high affinity for serotonin/dopamine receptors, whereas the target compound’s dimethylphenyl group may shift selectivity toward adenosine or PDEs .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to (yields >70%), but the 2-ethoxyethyl group may require optimized coupling conditions to avoid side reactions .
Anticancer Potential: Pyrido[1,2-e]purine derivatives (–12) exhibit fluorescence and cytotoxicity, suggesting the target compound could be repurposed for theranostic applications .
Q & A
Basic: What are the key synthetic challenges in preparing this compound, and how can reaction parameters be optimized?
Answer:
The synthesis of this tetrahydropyrimido-purine dione derivative involves multi-step reactions, including cyclization, alkylation, and functional group modifications. Key challenges include:
- Regioselectivity : Ensuring proper substitution at the 3- and 9-positions of the purine core.
- Yield optimization : Side reactions (e.g., over-alkylation or hydrolysis) may reduce purity.
- Reaction parameters :
- Temperature : Controlled heating (e.g., reflux in ethanol at 80°C) minimizes decomposition .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol or dichloromethane aids in purification .
- Catalysts : Lewis acids (e.g., AlCl₃) or palladium catalysts (for cross-coupling) improve reaction efficiency .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is critical for isolating high-purity product .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
Structural confirmation requires a combination of advanced spectroscopic methods:
- NMR Spectroscopy :
- ¹H and ¹³C NMR : Assign peaks for the dimethylphenyl (δ 2.2–2.5 ppm for methyl groups), ethoxyethyl (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for OCH₂), and tetrahydropyrimido ring protons .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
- IR Spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹ for dione groups) and ether linkages (~1100 cm⁻¹) .
Advanced: How does the substitution pattern influence the compound’s electronic properties and biological activity?
Answer:
The substituents modulate electronic and steric effects, impacting reactivity and target binding:
- 3,4-Dimethylphenyl group : Enhances lipophilicity, improving membrane permeability. The electron-donating methyl groups stabilize π-π interactions with aromatic residues in enzyme active sites .
- 2-Ethoxyethyl chain : Increases solubility in aqueous media while maintaining moderate logP values. The ether oxygen may participate in hydrogen bonding with biological targets .
- 1,7-Dimethyl groups : Reduce conformational flexibility, potentially enhancing selectivity for specific kinases or purinergic receptors .
Methodological note : DFT calculations (e.g., Mulliken charges) and molecular docking can predict electronic effects and binding modes .
Advanced: What strategies are effective in resolving contradictions in biological activity data across studies?
Answer:
Discrepancies in activity data (e.g., IC₅₀ values) may arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.
- Compound stability : Degradation under assay conditions (e.g., pH, temperature).
Resolution strategies : - Standardized protocols : Use identical buffer systems (e.g., PBS at pH 7.4) and cell passage numbers .
- Stability studies : Monitor compound integrity via HPLC over 24–72 hours .
- Orthogonal assays : Validate kinase inhibition with both fluorescence polarization and radiometric assays .
Advanced: What in vitro models are suitable for evaluating its pharmacokinetic properties?
Answer:
Key models include:
- Caco-2 cell monolayers : Assess intestinal permeability (Papp values >1 × 10⁻⁶ cm/s indicate good absorption) .
- Hepatic microsomes : Measure metabolic stability (t₁/₂ >60 min suggests low CYP450-mediated clearance) .
- Plasma protein binding : Equilibrium dialysis or ultrafiltration to determine unbound fraction (fu >5% is favorable) .
Data interpretation : High solubility (>50 µg/mL in PBS) and moderate logD (2–4) are ideal for oral bioavailability .
Advanced: How can computational methods predict binding affinities with target enzymes?
Answer:
- Molecular docking (AutoDock Vina, Glide) : Simulate interactions with ATP-binding pockets (e.g., kinases). Focus on hydrogen bonds with backbone amides (e.g., hinge region residues) .
- MD simulations (GROMACS) : Analyze binding stability over 100 ns trajectories; RMSD <2 Å indicates stable complexes .
- Free energy calculations (MM/PBSA) : Estimate ΔGbinding; values <-7 kcal/mol suggest high affinity .
Basic: What are the solubility and stability profiles under different conditions?
Answer:
- Solubility :
- Aqueous : Moderately soluble in DMSO (>10 mM); low solubility in water (<0.1 mg/mL). Additives like β-cyclodextrin improve aqueous dispersion .
- Organic solvents : Freely soluble in ethanol, DMF, and dichloromethane .
- Stability :
- pH sensitivity : Stable at pH 4–8; hydrolyzes under strongly acidic/basic conditions .
- Light/temperature : Store at -20°C in amber vials to prevent photodegradation .
Advanced: What are the design considerations for structure-activity relationship (SAR) studies?
Answer:
- Core modifications : Compare with analogs lacking the ethoxyethyl group to evaluate solubility-activity trade-offs .
- Substituent libraries : Synthesize derivatives with halogens (F, Cl) or methoxy groups at the 3,4-dimethylphenyl position to probe steric/electronic effects .
- Biological testing : Prioritize assays against related targets (e.g., PKA, PKC isoforms) to identify selectivity drivers .
- Data integration : Use multivariate analysis (e.g., PCA) to correlate structural descriptors (logP, polar surface area) with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
